3-methanesulfonyl-2-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide
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Overview
Description
3-methanesulfonyl-2-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazolidine ring, a thiomorpholine moiety, and a sulfonyl group. Its molecular formula is C12H18N2O3S2, and it is known for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-2-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The thiomorpholine moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted thiomorpholine compounds.
Scientific Research Applications
3-methanesulfonyl-2-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-2-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonyl and thiomorpholine groups play crucial roles in these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methanesulfonyl-2-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide include:
- 4-Methyl-N-(2-methyl-1-oxo-thiomorpholin-4-yl)-benzenesulfonamide
- N-(1,1-dioxo-thiomorpholin-4-yl)-4-methyl-benzenesulfonamide
- 4-Methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-methylsulfonyl-2-oxo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O5S2/c1-26(22,23)19-5-4-18(14(19)21)13(20)16-12-15(2-8-24-9-3-15)17-6-10-25-11-7-17/h2-12H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUIRBDTGCAFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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